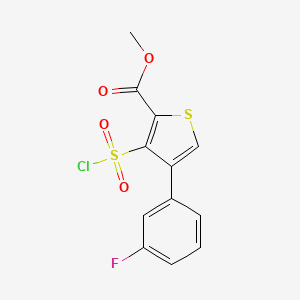

Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate

Vue d'ensemble

Description

Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate is a complex organic compound characterized by its molecular formula C₁₄H₉ClFO₄S₂. This compound features a thiophene ring substituted with a chlorosulfonyl group and a fluorophenyl group, making it a valuable intermediate in various chemical syntheses.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-fluorophenyl thiophene-2-carboxylate as the core structure.

Chlorosulfonylation: The thiophene ring undergoes chlorosulfonylation using chlorosulfonic acid (ClSO₃H) under controlled conditions to introduce the chlorosulfonyl group.

Methylation: The carboxylate group is then methylated using methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

Industrial Production Methods:

Batch Process: The compound is synthesized in batches to ensure quality control and consistency.

Purification: The crude product is purified using recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonic acid group.

Substitution: Substitution reactions can replace the fluorophenyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

Sulfonyl Chlorides: Used in further chemical syntheses.

Sulfonic Acids: Utilized in the production of detergents and dyes.

Substituted Thiophenes: Serve as intermediates in pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent. Its chlorosulfonyl group is known to enhance the reactivity of the molecule, allowing it to interact with biological targets effectively. Research indicates that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate may possess similar properties.

1.2 Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its structural analogs have been reported as inhibitors of AICAR transformylase (AICARFT), an enzyme implicated in purine metabolism and cancer cell proliferation. The inhibition constants (K_i) for related compounds indicate promising activity, which could extend to this compound .

Agrochemical Applications

2.1 Pesticide Development

The unique thiophene structure makes this compound a candidate for developing novel pesticides. Thiophene derivatives are known for their biological activity against pests and pathogens. The introduction of a chlorosulfonyl group may enhance the bioactivity and selectivity of these compounds, providing a pathway for creating more effective agrochemicals.

2.2 Herbicidal Properties

Research into the herbicidal properties of thiophene-based compounds suggests potential applications in weed management. The ability to modify the chemical structure to improve herbicidal efficacy while minimizing environmental impact is an ongoing area of study.

Materials Science

3.1 Conductive Polymers

this compound can be utilized in synthesizing conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics and sensors.

3.2 Photovoltaic Applications

The compound's electronic properties may also allow it to be used in photovoltaic devices. Research into thiophene derivatives has shown promise in improving the efficiency of organic solar cells by optimizing charge transport properties.

Case Studies and Research Findings

Mécanisme D'action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive, allowing it to participate in various biochemical reactions. The fluorophenyl group enhances the compound's stability and specificity, making it suitable for targeted applications.

Comparaison Avec Des Composés Similaires

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Lacks the fluorophenyl group.

Methyl 3-(chlorosulfonyl)benzoate: Features a benzene ring instead of a thiophene ring.

Methyl 3-(chlorosulfonyl)propanoate: Contains a shorter carbon chain.

Uniqueness: Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate stands out due to its unique combination of a fluorophenyl group and a thiophene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Activité Biologique

Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and research findings.

- Molecular Formula : C₁₂H₈ClFO₄S₂

- Molecular Weight : 334.77 g/mol

- CAS Number : 1291487-04-1

- Purity : Minimum >90%

Antimicrobial Activity

Thiophene derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Research indicates that compounds with thiophene rings can act against various bacterial strains.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | < 50 |

| This compound | S. aureus | < 25 |

These findings suggest that this compound could be a candidate for further development as an antibacterial agent .

Anticancer Activity

The anticancer potential of thiophene derivatives has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, such as PC-3 (prostate cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

These results highlight the compound's potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For instance, it has shown promise as an inhibitor of neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases like Alzheimer's.

| Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Neutral Sphingomyelinase 2 (nSMase2) | Competitive | 10 |

This inhibition could lead to reduced exosome release from neurons, potentially mitigating neurodegenerative processes .

Case Studies

- Antimicrobial Efficacy Study

- Anticancer Research

Propriétés

IUPAC Name |

methyl 3-chlorosulfonyl-4-(3-fluorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO4S2/c1-18-12(15)10-11(20(13,16)17)9(6-19-10)7-3-2-4-8(14)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRQZZLNMYYJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C2=CC(=CC=C2)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.